5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a phenylpropenyl group at the 6-position
Properties
IUPAC Name |
5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-13(9-5-8-12-6-3-2-4-7-12)14(20)19-15(18-11)16-10-17-19/h2-8,10H,9H2,1H3,(H,16,17,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKAEGQLKWWKAV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under specific conditions to ensure regioselectivity and yield optimization . For instance, the reaction can be performed in the presence of organic solvents and catalysts such as Lewis acids (e.g., ZnCl2, TiO2) to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment. It has shown promising cytotoxic activities against various cancer cell lines.
Pharmacology: The compound is studied for its binding affinity to HIV TAR RNA and its potential antimalarial activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to HIV TAR RNA suggests a mechanism involving interference with viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its CDK2 inhibitory activity.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: A compound with a similar triazolopyrimidine scaffold, used in various pharmacological studies.
Uniqueness
5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole and pyrimidine ring system, along with the phenylpropenyl group, makes it a versatile compound for various applications in medicinal chemistry and materials science.
Biological Activity
5-Methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and its efficacy in various biological systems.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused to a pyrimidine structure. The presence of the methyl and propenyl groups is believed to enhance its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. Key findings include:
- Anticancer Activity :
-
Mechanisms of Action :
- The proposed mechanisms include inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The compound also demonstrates the ability to disrupt microtubule formation, which is critical for mitosis .
- Additionally, it has been shown to interact with DNA, leading to the formation of DNA adducts that can trigger cellular stress responses .
- Anti-inflammatory Properties :
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
- Study 2 : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from triazolo[1,5-a]pyrimidine precursors. A common approach includes:
Cyclization Reactions : Use hydrazinyl derivatives and ortho esters to form the triazolo ring .
Substitution : Introduce the (E)-3-phenyl-2-propenyl group via nucleophilic substitution or coupling reactions (e.g., Grignard reagents for side-chain addition) .
Optimization : Catalysts like TMDP (tetramethyldiaminophosphine) in water/ethanol (1:1 v/v) improve yield and purity .
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using H/C NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular connectivity and stereochemistry (e.g., distinguishing (E)-configuration in the propenyl group) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl at position 7) .
- Melting Point Analysis : Assess purity (>95% by TLC) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Contradictions often arise from variations in catalysts, solvents, or reaction conditions. To address this:
Screening Catalysts : Compare TMDP (yield ~75%) with alternatives like acidic resins or ionic liquids .
Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility vs. aqueous ethanol .
Kinetic Studies : Use in-situ monitoring (e.g., FTIR) to identify rate-limiting steps and optimize temperature/pH .
Example : TMDP in water/ethanol reduced side reactions compared to purely organic solvents .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Substitution Patterns : Modify the triazolo ring (e.g., halogenation at position 5) or propenyl chain (e.g., fluorination) to assess electronic effects .
Bioisosteric Replacements : Replace the hydroxyl group with bioisosteres (e.g., sulfonamide) to enhance bioavailability .
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes .
Case Study : Ethyl ester derivatives showed improved cellular uptake in anticancer assays .
Advanced: What computational methods predict the compound’s reactivity and regioselectivity?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies electrophilic/nucleophilic sites (e.g., Fukui indices) .
- Reaction Path Search : Tools like GRRM17 simulate intermediates in cyclization reactions .
- Machine Learning : Train models on existing triazolo-pyrimidine datasets to predict optimal reaction conditions .
Application : ICReDD’s workflow combines DFT and experimental data to narrow optimal catalysts .
Advanced: How to analyze biological interaction mechanisms of this compound?
Methodological Answer:
In Vitro Assays :
- Enzyme Inhibition : Measure IC against kinases or cytochrome P450 isoforms .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization .
Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to protein targets .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes .
Omics Integration : Transcriptomic profiling identifies downstream pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
